molecular formula C16H16ClNOS B2913531 (3-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396886-71-7

(3-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2913531
CAS No.: 1396886-71-7
M. Wt: 305.82
InChI Key: LXBAOZZJFHWRLQ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction using thiophene derivatives.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Explored for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its pharmacological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
  • (3-Chlorophenyl)(4-(furan-3-yl)piperidin-1-yl)methanone
  • (3-Chlorophenyl)(4-(pyridin-3-yl)piperidin-1-yl)methanone

Uniqueness

(3-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring, in particular, may impart distinct properties compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

(3-chlorophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-15-3-1-2-13(10-15)16(19)18-7-4-12(5-8-18)14-6-9-20-11-14/h1-3,6,9-12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBAOZZJFHWRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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